molecular formula C18H21BrN2O3S B4544193 ethyl 2-[(2-bromobenzoyl)(isobutyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(2-bromobenzoyl)(isobutyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B4544193
M. Wt: 425.3 g/mol
InChI Key: QWWCNFCRBJGULL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiazole derivatives are synthesized through various methods, including nucleophilic displacement reactions. For instance, novel 2-amino-1,3-thiazole-5-carboxylates have been synthesized in high yield by ultrasonic and thermally mediated nucleophilic displacement from ethyl 2-bromo-1,3-thiazole-5-carboxylate by primary, secondary, and aryl amines (Baker & Williams, 2003). This methodology may offer insights into the synthesis of ethyl 2-[(2-bromobenzoyl)(isobutyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, suggesting a versatile approach for incorporating various substituents into the thiazole core.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by their planarity and the presence of hydrogen bonding, which can significantly affect their chemical and physical properties. For example, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate exhibits a hydrogen-bonded dimer structure via N—H⋯N and N—H⋯O interactions (Lynch & Mcclenaghan, 2004). This insight into the structural features can aid in understanding the molecular conformation and potential interaction sites of ethyl 2-[(2-bromobenzoyl)(isobutyl)amino]-4-methyl-1,3-thiazole-5-carboxylate.

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, reflecting their reactivity and potential applications. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate demonstrates diverse reactivity with O-, S-, N-, and P-nucleophiles, leading to the formation of various substitution products while retaining the furylthiadiazole fragment (Maadadi et al., 2016). These reactions highlight the compound's versatility in undergoing transformations that could be pivotal in synthesizing more complex molecules.

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. While specific data on ethyl 2-[(2-bromobenzoyl)(isobutyl)amino]-4-methyl-1,3-thiazole-5-carboxylate are not provided, studies on similar compounds can offer a basis for prediction. For example, the synthesis and characterization of ethyl 2-amino-thiazole-4-carboxylate derivatives have contributed to understanding their melting points and solubility, which are crucial for their application in medicinal chemistry (Zhou Zhuo-qiang, 2009).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are key to their chemical behavior and application potential. The interaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles demonstrates the compound's reactivity and the stability of the thiazole ring during chemical transformations (Remizov et al., 2015). Such characteristics are essential for designing reaction pathways and understanding the compound's behavior in biological systems.

Scientific Research Applications

Synthesis of Novel Compounds

  • Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a structurally related compound, was utilized to create a variety of derivatives through bromination and reactions with thiourea or substituted thioureas, leading to the synthesis of substituted S-2-ethoxycarbonyl-3-benzo[b]thenylthiouronium bromides. This demonstrates the compound's utility in generating pharmacologically active benzo[b]thiophen derivatives (Chapman et al., 1971).

Applications in Biological Studies

  • Piperidine substituted benzothiazole derivatives were synthesized, showing that structurally similar compounds possess significant antibacterial and antifungal activities. This indicates the potential of ethyl 2-[(2-bromobenzoyl)(isobutyl)amino]-4-methyl-1,3-thiazole-5-carboxylate in contributing to the development of new antimicrobial agents (Shafi et al., 2021).

Chemical Structure and Properties

  • The structure and properties of similar thiazole derivatives were explored, providing insights into their chemical behavior and potential for further modification. This research underpins the versatility of ethyl 2-[(2-bromobenzoyl)(isobutyl)amino]-4-methyl-1,3-thiazole-5-carboxylate in synthetic chemistry and its potential applications in developing novel therapeutic agents (Lynch & Mcclenaghan, 2004).

Potential for Drug Development

  • Research into thiazole and pyrimidine derivatives highlights the compound's utility in synthesizing new molecules with promising biological activities, including antioxidant and antimicrobial properties. This suggests that ethyl 2-[(2-bromobenzoyl)(isobutyl)amino]-4-methyl-1,3-thiazole-5-carboxylate could be a valuable precursor in the design and development of new drugs (Youssef & Amin, 2012).

properties

IUPAC Name

ethyl 2-[(2-bromobenzoyl)-(2-methylpropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-5-24-17(23)15-12(4)20-18(25-15)21(10-11(2)3)16(22)13-8-6-7-9-14(13)19/h6-9,11H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWCNFCRBJGULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(CC(C)C)C(=O)C2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(2-bromophenyl)carbonyl](2-methylpropyl)amino}-4-methyl-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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